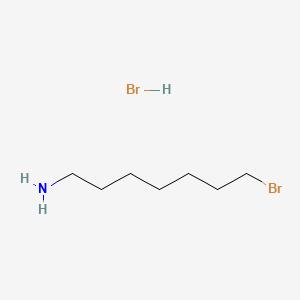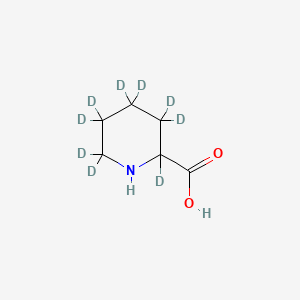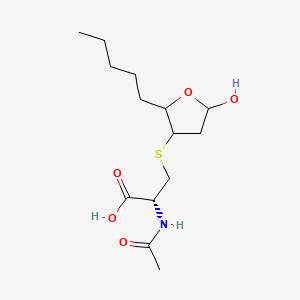
7-Bromoheptan-1-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromoheptan-1-amine hydrobromide: is a chemical compound with the molecular formula C7H17Br2N . It is a derivative of heptan-1-amine, where a bromine atom is attached to the seventh carbon of the heptane chain, and it is further stabilized as a hydrobromide salt. This compound is often used in organic synthesis and various chemical research applications due to its reactivity and functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoheptan-1-amine hydrobromide typically involves the bromination of heptan-1-amine. One common method is as follows:
Starting Material: Heptan-1-amine.
Bromination: The heptan-1-amine is reacted with bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4). The reaction is typically carried out at room temperature.
Formation of Hydrobromide Salt: The resulting 7-Bromoheptan-1-amine is then treated with hydrobromic acid (HBr) to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 7-Bromoheptan-1-amine hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to heptan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of heptan-1-ol, heptanenitrile, or substituted amines.
Reduction: Formation of heptan-1-amine.
Oxidation: Formation of heptanal or heptanoic acid.
Scientific Research Applications
7-Bromoheptan-1-amine hydrobromide is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromoheptan-1-amine hydrobromide involves its reactivity as a brominated amine. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating various substitution reactions. In biological systems, it may interact with enzymes or receptors, altering their function or activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromohexan-1-amine hydrobromide
- 8-Bromooctan-1-amine hydrobromide
- 5-Bromopentan-1-amine hydrobromide
Uniqueness
7-Bromoheptan-1-amine hydrobromide is unique due to its specific chain length and the position of the bromine atom. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other brominated amines with different chain lengths or bromine positions.
Properties
IUPAC Name |
7-bromoheptan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BrN.BrH/c8-6-4-2-1-3-5-7-9;/h1-7,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNNWOAGUQLSHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCCBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B585971.png)

![1,4-Diazabicyclo[4.3.1]decane](/img/structure/B585976.png)
![3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one](/img/structure/B585984.png)
![pyrido[4,3-e][1,2,4]triazin-8(7H)-one](/img/structure/B585986.png)
![ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]-](/img/structure/B585987.png)
![8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride](/img/structure/B585988.png)
